molecular formula C13H12ClN5OS B327906 8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine

8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine

Cat. No.: B327906
M. Wt: 321.79 g/mol
InChI Key: MGRVLCVYSZXKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a purine base with a chlorophenoxyethylthio substituent, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine typically involves multiple steps, starting with the preparation of the chlorophenoxyethylthio intermediate. This intermediate is then reacted with a purine derivative under specific conditions to yield the final product. Common reagents used in these reactions include chlorophenol, ethylthiol, and purine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-chlorophenoxy)ethylthio]pyrimidine: Shares a similar chlorophenoxyethylthio group but has a pyrimidine base instead of a purine base.

    4-chlorophenylacetic acid: Contains a chlorophenyl group but lacks the ethylthio and purine components.

Uniqueness

8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine is unique due to its combination of a purine base with a chlorophenoxyethylthio substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H12ClN5OS

Molecular Weight

321.79 g/mol

IUPAC Name

8-[2-(4-chlorophenoxy)ethylsulfanyl]-7H-purin-6-amine

InChI

InChI=1S/C13H12ClN5OS/c14-8-1-3-9(4-2-8)20-5-6-21-13-18-10-11(15)16-7-17-12(10)19-13/h1-4,7H,5-6H2,(H3,15,16,17,18,19)

InChI Key

MGRVLCVYSZXKHE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCSC2=NC3=C(N2)C(=NC=N3)N)Cl

Canonical SMILES

C1=CC(=CC=C1OCCSC2=NC3=NC=NC(=C3N2)N)Cl

Origin of Product

United States

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